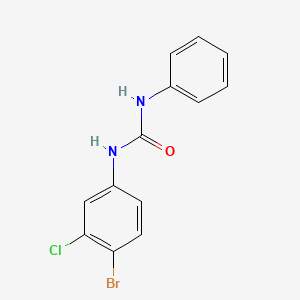

![molecular formula C23H27ClN2O2 B5574239 {3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5574239.png)

{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C23H26N2O2 . It is related to the compound “3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde” which has a molecular weight of 270.33 .

Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring substituted with ethoxy and methylbenzyloxy groups, and a pyridine ring attached through a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The compound might undergo reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The compound has a molecular weight of 362.46474 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

Hydrolysis and Tautomerism : Iwanami et al. (1964) studied the hydrolysis of compounds including 2-oxo-3-ethoxycarbonylmethylene derivatives, discussing their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Intermediate in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) synthesized stereochemically pure 3-(1-aminoethyl)pyrrolidines, useful intermediates for quinolone antibacterials, involving similar compound structures (Schroeder et al., 1992).

Regioselective Synthesis : Reddy and Nagaraj (2008) discussed the regioselective synthesis of methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, using ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, which is structurally related (Reddy & Nagaraj, 2008).

Biochemical and Pharmacological Research

Benzylic Hydroxylation Studies : Miller, Tschirret-Guth, and Ortiz de Montellano (1995) studied chloroperoxidase-catalyzed benzylic hydroxylation of compounds like p-ethylanisole, closely related to the chemical structure (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Antitumor Activity : Nguyen et al. (1990) explored the antitumor activity of a new class of antineoplastic agents, including compounds with structural similarities (Nguyen et al., 1990).

Catalysis and Chemical Reactions

Nonheme Iron Complexes in Oxidation : Kaizer et al. (2004) studied nonheme oxoiron(IV) complexes, including those with pyridylmethylamine ligands, for hydroxylation of alkanes at room temperature (Kaizer et al., 2004).

GABA Uptake Inhibition : Falch et al. (1999) synthesized and studied the pharmacology of compounds including tetrahydro-1,2-benzisoxazole derivatives, relevant to the structural class of the given compound (Falch et al., 1999).

Propriétés

IUPAC Name |

N-[[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c1-3-26-22-8-4-7-21(16-25-15-20-6-5-13-24-14-20)23(22)27-17-19-11-9-18(2)10-12-19;/h4-14,25H,3,15-17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFYRDFBROPSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)CNCC3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5574175.png)

![{2-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5574178.png)

![2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5574180.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5574191.png)

![N-allyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5574203.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5574210.png)

![4,5-dimethyl-2-{3-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5574213.png)

![2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5574225.png)

![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5574232.png)

![1-[(2-nitrophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5574233.png)

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5574243.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574251.png)